5-Nitro-2,3-dihydrofuro[3,2-b]pyridine
Description
Significance of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems are organic compounds in which two or more heterocyclic rings share a common bond and one or more atoms. These structures are of immense interest in chemical research for several reasons. Their rigid, three-dimensional frameworks provide a unique scaffold for the development of new molecules with specific biological activities. chemicalbook.comresearchgate.net The presence of heteroatoms such as nitrogen and oxygen introduces polarity and the potential for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. chemicalbook.com Consequently, fused heterocyclic systems are integral to the development of pharmaceuticals, agrochemicals, and functional materials. researchgate.netsemanticscholar.org Their structural complexity and diverse reactivity make them versatile building blocks in organic synthesis. chemicalbook.com
The Furo[3,2-b]pyridine (B1253681) Core as a Privileged Structure in Organic Synthesis and Chemical Biology
The furo[3,2-b]pyridine core, which forms the backbone of the title compound, is recognized as a "privileged structure." This term is used to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.govnih.gov The fusion of a furan (B31954) ring (an oxygen-containing five-membered heterocycle) with a pyridine (B92270) ring (a nitrogen-containing six-membered heterocycle) results in a unique electronic and structural arrangement. mdpi.com This scaffold has been identified as a core component in potent and selective inhibitors of various kinases and modulators of signaling pathways, highlighting its importance in chemical biology and medicinal chemistry. nih.govresearchgate.net The development of synthetic methodologies to construct and functionalize the furo[3,2-b]pyridine system is an active area of research, enabling the exploration of its therapeutic potential.
Structural Characteristics and Research Context of 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine
This compound is a derivative of the furo[3,2-b]pyridine scaffold. Its specific structural features include:
A Dihydrofuran Ring : The "2,3-dihydro" prefix indicates that the furan portion of the scaffold is partially saturated, which imparts greater conformational flexibility compared to the fully aromatic furo[3,2-b]pyridine.
A Nitro Group at the 5-position : The nitro group (-NO2) is a strong electron-withdrawing group. Its placement on the pyridine ring significantly influences the electronic properties of the entire molecule, potentially affecting its reactivity and biological activity.
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential areas of scientific interest. The presence of the nitro group, a common pharmacophore, and the privileged furo[3,2-b]pyridine scaffold could make it a candidate for investigation in various therapeutic areas. The study of related compounds, such as other substituted dihydrofuropyridines, is an active field of research, with derivatives being explored as inhibitors of enzymes like IRAK4. mdpi.com
Below is a table summarizing the key structural features of the compound.
| Feature | Description |
| Core Scaffold | Furo[3,2-b]pyridine |
| Saturation | 2,3-dihydro (partially saturated furan ring) |
| Substituent | Nitro group (-NO2) |
| Position of Substituent | Position 5 (on the pyridine ring) |
Further research would be necessary to fully elucidate the specific chemical properties, synthetic routes, and potential biological applications of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
5-nitro-2,3-dihydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H6N2O3/c10-9(11)7-2-1-6-5(8-7)3-4-12-6/h1-2H,3-4H2 |
InChI Key |
CPTDYXQLDXOWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1N=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 2,3 Dihydrofuro 3,2 B Pyridine and Its Derivatives
Direct Synthesis of the 2,3-Dihydrofuro[3,2-b]pyridine (B3059227) Core
The foundational step in synthesizing the target compound is the construction of the 2,3-dihydrofuro[3,2-b]pyridine scaffold. This bicyclic system is assembled through various organic reactions that form the fused furan (B31954) and pyridine (B92270) rings.
Cyclization and Annulation Strategies for Furo[3,2-b]pyridine (B1253681) Ring Formation
Several methods have been developed for the synthesis of the furo[3,2-b]pyridine core, often involving intramolecular cyclization of a suitably substituted pyridine precursor. One common approach begins with a 2-halopyridine, which undergoes nucleophilic aromatic substitution, followed by a ring-closing reaction.
For instance, the synthesis of a 6-chloro-2,3-dihydrofuro[2,3-b]pyridine (B2536162) (an isomer of the target core) has been achieved starting from 2-(2,6-dichloro-3-pyridyl)ethanol. epo.org Treatment of this alcohol with a strong base like sodium t-butoxide in a suitable solvent such as THF induces an intramolecular cyclization to form the dihydrofuropyridine ring system. epo.org While this example pertains to the [2,3-b] isomer, the fundamental strategy of intramolecular displacement of a halide by a tethered alcohol is a key concept applicable to the synthesis of such fused systems.
Another powerful strategy involves palladium-catalyzed cross-coupling reactions. A one-pot procedure for synthesizing 2-substituted furo[3,2-b]pyridines utilizes a Sonogashira coupling followed by a heteroannulation sequence, demonstrating the efficiency of metal-catalyzed processes in constructing this heterocyclic core.
Functionalization Approaches to the Dihydro Core
Once the 2,3-dihydrofuro[3,2-b]pyridine core is synthesized, it can be further functionalized to introduce various substituents, which can serve as handles for later derivatization. A patent for 2,3-dihydrofuro[2,3-b]pyridine (B1654761) compounds describes a range of functionalization reactions on the core structure. epo.org
These transformations include:
Displacement of Halogens: A chloro group on the pyridine ring can be displaced by a cyanide nucleophile through transition-metal catalysis. epo.org
Ketone Formation: The resulting cyano group can be converted into a methyl ketone. epo.org
Reduction: The ketone can then be reduced to a secondary alcohol. epo.org
Further Nucleophilic Substitution: The alcohol can be converted to a leaving group (e.g., a mesylate) or chlorinated, allowing for subsequent displacement by various amine nucleophiles to introduce a wide range of side chains. epo.org
These functionalization steps are crucial for building molecular complexity and are often employed in the development of pharmaceutical candidates. nih.gov
Introduction of the Nitro Group
The introduction of a nitro group onto the furo[3,2-b]pyridine scaffold is a critical step in the synthesis of the title compound. This can be achieved either by direct nitration of the pre-formed heterocyclic core or by incorporating the nitro group into one of the precursors before the ring system is constructed.
Regioselective Nitration of Furo[3,2-b]pyridine Systems
Direct nitration of pyridine and its derivatives is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, specific reagents and strategies have been developed to achieve this transformation.
Nitration of pyridines can be accomplished using nitric acid in trifluoroacetic anhydride, which has been shown to yield 3-nitropyridines. rsc.org Another approach involves a dearomatization-rearomatization strategy for the meta-nitration of pyridine cores. acs.org This method provides a regioselective route to introduce a nitro group at the meta-position of the pyridine ring under mild, catalyst-free conditions. acs.org For the furo[3,2-b]pyridine system, this would correspond to nitration at the C5 or C7 position. The specific conditions would determine the regioselectivity, targeting the desired 5-nitro isomer. Nitration of five-membered heterocycles like furans has also been achieved directly using nitric acid in trifluoroacetic anhydride. semanticscholar.orgresearchgate.net
| Substrate Type | Reagents | Typical Product | Reference |
|---|---|---|---|
| Pyridines | Nitric acid / Trifluoroacetic anhydride | 3-Nitropyridines | rsc.org |
| Azines (Pyridines) | Dearomatization-Rearomatization | meta-Nitropyridines | acs.org |
| Furans | Nitric acid / Trifluoroacetic anhydride | Mononitrofurans | semanticscholar.orgresearchgate.net |
Nitro Group Incorporation During Core Precursor Synthesis
An alternative to direct nitration is to use a starting material that already contains a nitro group. This approach can offer advantages in terms of regioselectivity and can avoid harsh nitrating conditions that might be incompatible with other functional groups on the molecule.
One such strategy is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. mdpi.com This dinitropyridone can react with a ketone and a nitrogen source, such as ammonia, to construct a new nitropyridine ring. mdpi.com By choosing an appropriate ketone precursor that can ultimately form the dihydrofuran portion of the target molecule, this method could potentially be adapted to build the 5-nitro-2,3-dihydrofuro[3,2-b]pyridine system directly. In these reactions, the dinitropyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde. mdpi.com
Synthetic Transformations for Derivatization
Following the synthesis of the this compound core, further transformations can be performed to create a library of derivatives. The nitro group itself is a versatile functional handle. Its reduction to an amino group is a common and highly useful transformation, as the resulting aniline-type derivative opens up a vast potential for subsequent reactions.
The amino group can be:
Acylated to form amides.
Alkylated.
Used in coupling reactions to form new C-N bonds.
Diazotized and converted to a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN).
Chemical Modification of the Nitro Moiety (e.g., Reduction to Amino Functionality)
The nitro group at the 5-position of the furo[3,2-b]pyridine scaffold is a versatile functional handle, primarily through its reduction to the corresponding amino group. This transformation opens up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, and reductive amination. The reduction of aromatic nitro compounds is a well-established and reliable process in organic synthesis.
Commonly employed methods for the reduction of nitroarenes can be applied to this compound. These include catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst. nih.govorganic-chemistry.org Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. nih.gov The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is highly effective and often proceeds under mild conditions, providing high yields of the desired amine. researchgate.netnih.gov
Chemical Reduction: A variety of chemical reducing agents can also be employed. Reagents such as sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl), are effective for this transformation. epo.org For instance, the reduction of related benzoylthieno[2,3-b]pyridine derivatives has been successfully achieved using sodium borohydride in a mixture of THF and methanol, yielding the corresponding alcohol derivatives in a clean reaction. epo.org
| Method | Reagents and Conditions | Product | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 2,3-Dihydrofuro[3,2-b]pyridin-5-amine | A clean and efficient method, often providing high yields under mild pressure and temperature. organic-chemistry.org |
| Chemical Reduction | Sodium Borohydride (NaBH₄), THF/Methanol | 2,3-Dihydrofuro[3,2-b]pyridin-5-amine | A common and effective method for reducing nitro groups to amines. epo.org |
| Metal/Acid Reduction | Fe or Sn, HCl | 2,3-Dihydrofuro[3,2-b]pyridin-5-amine | A classic method for nitro group reduction, though workup can be more complex. |
Functionalization of the Dihydrofuran Ring
Functionalization of the 2,3-dihydrofuran (B140613) portion of the scaffold is less commonly documented than modifications to the pyridine ring. The saturated nature of the C2 and C3 positions limits the scope of reactions compared to its aromatic furan counterpart. However, specific transformations are possible.
Reactions can include halogenation at positions adjacent to the oxygen atom or metal-catalyzed cross-coupling reactions. For example, Heck coupling reactions have been demonstrated on 2,3-dihydrofuran itself, which allows for the introduction of aryl substituents at the 2-position. This reaction is typically catalyzed by a palladium complex. While not demonstrated on the specific furo[3,2-b]pyridine system, this methodology suggests a potential route for C-C bond formation on the dihydrofuran ring.
It has also been noted that fused 2,3-dihydrofuro[2,3-b]pyridines can undergo ring-cleavage reactions when treated with various nucleophiles, indicating that the dihydrofuran ring is susceptible to nucleophilic attack under certain conditions. nih.gov
| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |
| Heck Coupling | Aryl halide, Pd catalyst, Base | 2-Aryl-5-nitro-2,3-dihydrofuro[3,2-b]pyridine | Based on analogous reactions with 2,3-dihydrofuran, this could introduce substituents at the C2 position. nih.gov |
| Ring Cleavage | Nucleophiles (e.g., amines, alkoxides) | Dihydrofuran ring-opened products | Demonstrates the reactivity of the ring system towards nucleophiles, although it does not preserve the core scaffold. nih.gov |
Functionalization of the Pyridine Ring (e.g., Metalation, Halogen Displacement, Cyanation)
The pyridine ring of the furo[3,2-b]pyridine system offers multiple sites for functionalization, which can be achieved through various synthetic strategies including metalation, displacement of leaving groups, and direct introduction of functional groups.
Halogen Displacement: The introduction of a halogen atom onto the pyridine ring provides a key intermediate for further derivatization, particularly through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Chloro derivatives of fused furopyridines are known to possess an 'activated' chlorine atom that is easily displaced by nucleophiles. researchgate.netsemanticscholar.org This reactivity allows for the introduction of a wide range of substituents, including amines, alkoxides, and other nucleophilic species.
Cyanation: The cyano group is a valuable synthon that can be converted into various other functionalities such as carboxylic acids, amides, and tetrazoles. Cyanation of the furo[3,2-b]pyridine system can be achieved through several methods. The Reissert-Henze reaction, involving treatment of the corresponding N-oxide with potassium cyanide and benzoyl chloride, has been shown to produce the 5-cyano derivative of furo[3,2-b]pyridine. Alternatively, palladium-catalyzed cyanation of a pre-existing halo-furopyridine is a highly efficient and widely used modern method. nih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). nih.gov
| Reaction Type | Method | Reagents and Conditions | Position(s) Functionalized |
| Metalation | Directed Lithiation | n-BuLi or LDA, then Electrophile (E+) | Pyridine Ring |
| Halogen Displacement | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R₂NH, RO⁻) on a chloro-derivative | Pyridine Ring |
| Cyanation | Reissert-Henze Reaction | KCN, Benzoyl Chloride on N-oxide | C5 |
| Cyanation | Palladium-Catalyzed Cross-Coupling | Halo-furopyridine, Pd catalyst, Cyanide source | Pyridine Ring |
Metal-Mediated and Catalytic Coupling Reactions for Scaffold Elaboration
Metal-mediated cross-coupling reactions are indispensable tools for the elaboration of heterocyclic scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The furo[3,2-b]pyridine core, particularly when functionalized with a halogen, is an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. It is one of the most versatile methods for forming C-C bonds. Halogenated furo[3,2-b]pyridines can be readily coupled with a wide variety of aryl- and heteroarylboronic acids to generate more complex, biaryl-type structures. This reaction is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct route to alkynyl-substituted furo[3,2-b]pyridines. The resulting alkyne can serve as a handle for further transformations, including cyclization reactions or click chemistry. The synthesis of 2-substituted furo[3,2-b]pyridines has been achieved via a one-pot sequential Sonogashira coupling followed by C-O bond formation.
These coupling reactions have been instrumental in identifying the furo[3,2-b]pyridine core as a privileged scaffold in medicinal chemistry, with synthetic sequences often relying on chemoselective metal-mediated couplings. For example, a Pd-catalyzed cross-coupling reaction has been used to synthesize the 7,7'-bifuro[3,2-b]pyridine dimer. researchgate.net
| Coupling Reaction | Catalyst System | Substrates | Product Type |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Halo-furo[3,2-b]pyridine + Arylboronic acid | Aryl-substituted furo[3,2-b]pyridine |
| Sonogashira | Pd catalyst, Cu(I) cocatalyst, Base | Halo-furo[3,2-b]pyridine + Terminal alkyne | Alkynyl-substituted furo[3,2-b]pyridine |
Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2,3 Dihydrofuro 3,2 B Pyridine
Reactivity Governed by the Nitro Group
The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic substitution. nih.gov Its presence is the single most defining feature of the molecule's chemical behavior.
The term "electrophilic activation" in the context of a nitro-substituted pyridine (B92270) ring refers to the molecule's enhanced ability to react with nucleophiles. The pyridine nitrogen and the 5-nitro group work in concert to lower the electron density of the pyridine ring, particularly at the C4 and C6 positions (ortho and para to the nitro group). This electron deficiency makes these positions highly susceptible to attack by nucleophiles.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process:
Addition: A nucleophile attacks one of the electron-deficient carbons (C4 or C6), breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge in this intermediate is effectively delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.com
Elimination: The aromaticity is restored by the departure of a leaving group from the carbon that was attacked. In the case of substitution at a position bearing a hydrogen atom (an SNAr-H reaction), a subsequent oxidation step is required to remove the hydride and restore aromaticity. nih.govnih.gov If a good leaving group like a halide is present at the C4 or C6 position, it is readily displaced. nih.gov
This reactivity allows for the introduction of a wide variety of functional groups onto the pyridine ring, as demonstrated by studies on analogous nitropyridine systems.
Table 1: Examples of Nucleophilic Aromatic Substitution on Nitropyridine Derivatives
| Nitropyridine Substrate | Nucleophile/Reagents | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| 3-R-5-nitropyridines | Anionic O-, N-, and S-nucleophiles | 5 (Nitro group displacement) | 5-substituted-3-R-pyridines | fao.org |
| 2-Nitropyridine | [18F]Fluoride | 2 | 2-[18F]Fluoropyridine | researchgate.net |
| 3-Methyl-2-nitropyridine | [18F]Fluoride | 2 | 2-[18F]Fluoro-3-methylpyridine | researchgate.net |
| Pyridine | KNH2 (Chichibabin reaction) | 2 (ortho to N) | 2-Aminopyridine | youtube.com |
The nitro group is readily reduced to an amine, providing a key synthetic route to amino-substituted furopyridines. This transformation proceeds in a stepwise manner, involving a total six-electron reduction. The common intermediates are the corresponding nitroso (-NO) and hydroxylamino (-NHOH) species. nih.gov A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. wikipedia.org
Catalytic Hydrogenation : This is one of the most common and efficient methods. Hydrogen gas (H₂) is used with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orgcommonorganicchemistry.com This method is generally clean and high-yielding. Raney Nickel is sometimes preferred if dehalogenation of aryl halides is a concern. commonorganicchemistry.com
Metal-Acid Reductions : Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid or acetic acid. commonorganicchemistry.com These methods are robust and tolerate many functional groups.
Other Reagents : Tin(II) chloride (SnCl₂) offers a mild reduction pathway. wikipedia.org Sodium hydrosulfite or sodium sulfide can also be employed, sometimes allowing for the selective reduction of one nitro group in the presence of others. wikipedia.org
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines
| Reagent | Conditions | Key Features | Reference |
|---|---|---|---|
| H₂/Pd-C | Varies (pressure, solvent) | Highly efficient, common industrial method. May reduce other functional groups. | wikipedia.orgcommonorganicchemistry.com |
| H₂/Raney Ni | Varies (pressure, solvent) | Effective, often used to avoid dehalogenation. | wikipedia.orgcommonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Acidic, often heated | Classic, inexpensive, and effective. | commonorganicchemistry.com |
| SnCl₂ | Acidic (e.g., HCl) | Mild reduction, tolerates many functional groups. | wikipedia.org |
| Zn/AcOH or Zn/NH₄Cl | Acidic or neutral | Mild reduction conditions. | wikipedia.orgcommonorganicchemistry.com |
Reactivity of the Dihydrofuran Moiety
The 2,3-dihydrofuran (B140613) ring is an unsaturated ether. It possesses reactivity associated with both the carbon-carbon double bond and the ether linkage, particularly the release of ring strain. libretexts.org
Hydrogenation : The alkene functionality within the dihydrofuran ring can be reduced via catalytic hydrogenation. This reaction would saturate the ring, converting the 2,3-dihydrofuro[3,2-b]pyridine (B3059227) scaffold into the corresponding 2,3,4a,7a-tetrahydrofuro[3,2-b]pyridine. This process is analogous to the hydrogenation of other alkenes, typically employing catalysts like Pd/C or PtO₂ under a hydrogen atmosphere. researchgate.netresearchgate.net The selective hydrogenation of the dihydrofuran ring without reducing the nitro group would require careful selection of catalysts and reaction conditions.
Dehydrogenation (Aromatization) : The 2,3-dihydrofuran ring can be oxidized to form the aromatic furan (B31954) ring. This dehydrogenation reaction would yield the fully aromatic 5-Nitrofuro[3,2-b]pyridine system. Such aromatization reactions are synthetically valuable as they create more stable, planar heterocyclic systems. This transformation is typically achieved using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by catalytic dehydrogenation at elevated temperatures.
The ether linkage in the dihydrofuran ring makes it susceptible to cleavage under certain conditions, notably with acid catalysis. nih.govresearchgate.net The mechanism for acid-catalyzed ring-opening involves the following steps:
Protonation of the ether oxygen atom, which converts the neutral oxygen into a good leaving group (a hydroxyl group).
Nucleophilic attack at one of the adjacent carbons (C2 or C7a). The regioselectivity of the attack depends on the reaction conditions and the substitution pattern. Under SN1-like conditions, attack occurs at the more substituted carbon that can better stabilize a positive charge. Under SN2-like conditions, attack occurs at the less sterically hindered carbon. libretexts.org
Cleavage of the C-O bond, leading to the opening of the ring and the formation of a functionalized pyridine derivative. For example, reaction with water under acidic conditions would lead to a diol product.
Lewis acids can also promote similar ring-opening reactions by coordinating to the ether oxygen. mdpi.com Base-catalyzed ring-opening is less common for dihydrofurans compared to highly strained epoxides, as the five-membered ring has significantly less ring strain. libretexts.org
Reactivity of the Pyridine Nucleus
The pyridine ring is inherently π-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uomustansiriyah.edu.iqnih.gov This effect is significantly amplified by the presence of the 5-nitro group.
This strong electron deficiency renders the pyridine ring in 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine highly unreactive toward electrophilic aromatic substitution (EAS). libretexts.org The nitrogen atom would be protonated or complex with the Lewis acid catalyst under typical EAS conditions, placing a positive charge on the ring and further deactivating it. libretexts.orgrsc.org
Conversely, as detailed in section 3.1.1, the pyridine nucleus is highly activated for nucleophilic aromatic substitution (SNAr). youtube.comgcwgandhinagar.com The pyridine nitrogen acts as an intrinsic electron-withdrawing group, and its effect is synergistic with the 5-nitro group. Both moieties stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack, particularly when the attack occurs at the C4 or C6 positions. youtube.com Therefore, the predominant reactivity of the pyridine nucleus in this compound is its reaction with strong nucleophiles at these activated positions.
Substitution Reactions on the Pyridine Ring
The chemical behavior of the pyridine ring in this compound is dominated by the presence of the strongly electron-withdrawing nitro (–NO₂) group at the C-5 position. This group significantly reduces the electron density of the aromatic system, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov Conversely, the π-deficient nature of the pyridine ring, further exacerbated by the nitro substituent, renders it generally unreactive toward electrophilic aromatic substitution, which typically requires harsh reaction conditions and results in low yields. researchgate.net
The primary mechanism for substitution on this ring is the SNAr pathway. This process involves a two-step sequence:
Addition: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms of the pyridine ring, typically at a position ortho or para to the nitro group. This leads to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer-type adduct. nih.govnih.gov The negative charge in this intermediate is effectively delocalized onto the electronegative oxygen atoms of the nitro group, which stabilizes the complex and facilitates its formation.
Elimination: The aromaticity of the ring is restored by the departure of a leaving group from the carbon atom that was attacked.
In the case of this compound, nucleophilic attack is predicted to occur preferentially at the C-4 and C-6 positions, as these are ortho to the C-5 nitro group.
A particularly relevant class of reactions for this system is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This methodology allows for the formal substitution of a hydrogen atom and is effective for the C-H functionalization of electrophilic nitroarenes. nih.gov In a typical VNS reaction, a nucleophile containing a leaving group at the α-position attacks the ring to form the Meisenheimer adduct. Subsequent base-induced β-elimination of the leaving group and a vicinal hydrogen atom leads to the substituted product. nih.gov This approach enables the introduction of various alkyl and other functional groups onto the nitropyridine core.
Table 1: Predicted Nucleophilic Substitution Reactions on this compound
| Nucleophile Type | Example Reagent | Predicted Reaction Type | Potential Product(s) |
|---|---|---|---|
| Oxygen Nucleophiles | Sodium methoxide (NaOMe) | SNAr (if a leaving group is present at C4 or C6) | 4-Methoxy- or 6-Methoxy-5-nitro-2,3-dihydrofuro[3,2-b]pyridine |
| Nitrogen Nucleophiles | Ammonia (NH₃), primary/secondary amines (e.g., Pyrrolidine) | SNAr | 4-Amino- or 6-Amino-5-nitro-2,3-dihydrofuro[3,2-b]pyridine derivatives |
| Carbon Nucleophiles (VNS) | Chloromethyl phenyl sulfone (ClCH₂SO₂Ph) | Vicarious Nucleophilic Substitution | 4-Methyl- or 6-Methyl-5-nitro-2,3-dihydrofuro[3,2-b]pyridine |
| Carbon Nucleophiles (VNS) | Neopentyl alkanesulfonates | Vicarious Nucleophilic Substitution | 4-Alkyl- or 6-Alkyl-5-nitro-2,3-dihydrofuro[3,2-b]pyridine |
Influence of the Fused Ring System on Pyridine Reactivity
Electronic Effects:
The oxygen atom of the dihydrofuran ring exerts two opposing electronic influences on the pyridine moiety:
Inductive Effect (-I): As a highly electronegative atom, oxygen withdraws electron density from the adjacent carbon atoms (C-3a and O-1) through the σ-bond framework. This inductive withdrawal further deactivates the ring towards electrophilic attack and can enhance its susceptibility to nucleophilic attack, complementing the effect of the nitro group.
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the pyridine ring. This donation of electron density, or +M effect, would act in opposition to the inductive effect and the electron-withdrawing nature of the nitro group. However, because the furan ring is saturated at the C-2 and C-3 positions (dihydrofuran), the conjugation is less efficient than in a fully aromatic fused furan ring. Nonetheless, this partial electron donation can subtly modulate the electron distribution, potentially making the system slightly less electrophilic than a comparable nitropyridine without the fused ring.
Structural and Steric Effects:
The fusion of the five-membered dihydrofuran ring creates a planar and relatively rigid bicyclic system. This conformational rigidity can influence the energetics of reaction pathways. For instance, the planarity can affect the stability of the Meisenheimer intermediates formed during SNAr reactions by constraining the geometry of the transition state. researchgate.net The extent of ring fusion and the resulting molecular rigidity are known to affect the rate of chemical reactions by altering the freedom of rotation and the effective delocalization of electrons in reaction intermediates. researchgate.net
Table 2: Summary of Electronic Influences on the Pyridine Ring
| Component | Inductive Effect (-I) | Mesomeric Effect (+M/-M) | Overall Impact on Pyridine Ring Electron Density |
|---|---|---|---|
| Nitro Group (at C-5) | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing (-M) | Strong Deactivation / Activation for Nucleophilic Attack |
| Fused Dihydrofuran Ring (Oxygen atom) | Strongly Electron-Withdrawing | Weakly Electron-Donating (+M) | Net Deactivation, but modulates the effect of the nitro group |
Advanced Spectroscopic and Structural Analysis of 5 Nitro 2,3 Dihydrofuro 3,2 B Pyridine Systems
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups within a molecule. The analysis is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies.
For 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine, the key functional groups are the nitro group (NO₂), the pyridine (B92270) ring, and the dihydrofuran ring. The expected vibrational frequencies are derived from established data for nitroaromatic compounds, pyridines, and ethers.
Nitro Group (NO₂) Vibrations : Aromatic nitro compounds consistently display two strong, characteristic stretching vibrations. dntb.gov.ua The asymmetric stretching (ν_as_(NO₂)) is anticipated in the 1500-1570 cm⁻¹ region, while the symmetric stretching (ν_s_(NO₂)) is expected to appear between 1330-1370 cm⁻¹. These bands are typically strong in the IR spectrum.
Pyridine Ring Vibrations : The pyridine moiety gives rise to several characteristic bands. The C=C and C=N stretching vibrations are expected in the 1400-1615 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Dihydrofuran Ring Vibrations : The dihydrofuran portion of the molecule is characterized by the C-O-C ether linkage. A prominent C-O-C asymmetric stretching band is expected in the 1070-1250 cm⁻¹ region. The aliphatic C-H bonds of the dihydrofuran ring will produce stretching vibrations in the 2850-2960 cm⁻¹ range.
The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are weak or absent in one spectrum may be strong in the other, allowing for a more complete structural assignment.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| Asymmetric NO₂ Stretch | 1500-1570 | IR |
| Symmetric NO₂ Stretch | 1330-1370 | IR, Raman |
| Pyridine Ring C=C, C=N Stretch | 1400-1615 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the complete connectivity and environment of each atom can be mapped.
For this compound, the spectrum would reveal distinct signals for the protons and carbons of the pyridine and dihydrofuran rings.
¹H NMR Spectroscopy : The aromatic region would feature signals for the two protons on the pyridine ring. The electron-withdrawing nitro group would significantly deshield these protons, shifting their resonances downfield. The protons on the dihydrofuran ring (at positions 2 and 3) would appear as aliphatic signals, likely multiplets due to spin-spin coupling with each other. Their chemical shifts would be influenced by the adjacent oxygen atom.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the fused ring system. The carbon atom bearing the nitro group (C5) would be strongly deshielded. Carbons of the pyridine ring would appear in the aromatic region (typically δ > 120 ppm), while the aliphatic carbons of the dihydrofuran ring (C2 and C3) would resonate at a higher field (upfield). Data from related benzofuro[3,2-b]pyridine derivatives can be used to predict the approximate chemical shifts. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 / C-2 | ~4.7 (t) | ~70 |
| H-3 / C-3 | ~3.4 (t) | ~25 |
| H-4 / C-4 | ~8.5 (d) | ~145 |
| C-4a | - | ~120 |
| C-5 | - | ~148 |
| H-6 / C-6 | ~9.2 (d) | ~155 |
| C-7a | - | ~160 |
(Predicted shifts are relative to TMS in a solvent like CDCl₃. d=doublet, t=triplet)
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.
The molecular formula for this compound is C₇H₆N₂O₃. HRMS would confirm the exact mass of its molecular ion ([M]⁺˙). The fragmentation of nitroaromatic heterocycles under electron impact (EI) ionization often follows predictable pathways. scholarsportal.inforsc.orgnih.gov
Key expected fragmentation steps include:
Loss of Nitrogen Dioxide (NO₂) : A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral NO₂ radical (mass = 46), resulting in an [M-46]⁺ ion.
Loss of Nitric Oxide (NO) : Rearrangement can lead to the expulsion of a neutral NO radical (mass = 30), forming an [M-30]⁺ ion. This is often followed by the loss of carbon monoxide (CO).
Ring Fragmentation : Subsequent fragmentation of the heterocyclic core would lead to smaller, characteristic ions.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺˙ | [C₇H₆N₂O₃]⁺˙ | 180.0378 | Molecular Ion |
| [M-NO]⁺ | [C₇H₆NO₂]⁺ | 150.0399 | Loss of nitric oxide |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
While no published crystal structure for this compound is currently available, a successful crystallographic analysis would provide invaluable data. The analysis would reveal the planarity of the fused furo[3,2-b]pyridine (B1253681) ring system and the conformation of the non-aromatic dihydrofuran ring. Structural data from related furo-benzopyran derivatives suggest that the fused ring framework is likely to be nearly planar. researchgate.net Furthermore, it would detail the orientation of the nitro group relative to the pyridine ring. This information is crucial for understanding the molecule's electronic properties and how it interacts with its environment in the solid state.
Theoretical and Computational Studies on 5 Nitro 2,3 Dihydrofuro 3,2 B Pyridine
Electronic Structure and Quantum Chemical Characterization
The electronic structure and quantum chemical properties of molecules like 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine are fundamental to understanding their reactivity, stability, and potential applications. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often using a basis set such as 6-31G(d,p) or higher, can be employed to optimize the molecular geometry and predict a variety of molecular properties. nih.gov
These properties include, but are not limited to, the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it provides a visual representation of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitro group (-NO2) is strongly electron-withdrawing, which would be expected to create a significant region of positive electrostatic potential on the pyridine (B92270) ring, particularly at the carbon atom to which it is attached. Conversely, the oxygen and nitrogen atoms of the furo-pyridine core would be expected to be regions of negative electrostatic potential.
Table 1: Predicted Molecular Properties of this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes only.
| Property | Predicted Value | Significance |
| Dipole Moment | High | Indicates a polar molecule with significant charge separation. |
| Electron Affinity | High | The strong electron-withdrawing nitro group enhances the ability to accept an electron. |
| Ionization Potential | Moderate | The energy required to remove an electron from the molecule. |
Frontier Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. ekb.eg It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a high degree of chemical reactivity. The distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes only.
| Orbital | Predicted Energy (eV) | Localization |
| HOMO | -7.5 | Likely distributed over the furo-pyridine ring system. |
| LUMO | -3.0 | Expected to be heavily localized on the nitro group and the pyridine ring. |
| HOMO-LUMO Gap | 4.5 | Suggests a molecule with significant reactivity. |
Reaction Mechanism Modeling and Energy Landscape Exploration
Computational chemistry provides powerful tools to model reaction mechanisms and explore the energy landscapes of chemical transformations, offering insights that can be difficult to obtain through experimental means alone.
Computational Elucidation of Synthetic Pathway Energetics
While specific synthetic pathways for this compound are not detailed in the available literature, computational methods can be used to evaluate the energetics of potential synthetic routes. For instance, the synthesis of furo[2,3-b]pyridines can be a subject of study. researchgate.net By calculating the energies of reactants, transition states, and products for each step in a proposed synthesis, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical assessment of the feasibility and efficiency of a particular synthetic strategy.
Prediction of Regioselectivity and Stereoselectivity in Transformations
Many chemical reactions can yield multiple products, and predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is a significant challenge. Computational modeling can be instrumental in this regard. For a substituted heterocyclic system like this compound, electrophilic or nucleophilic attack on the ring system could potentially occur at several positions. By modeling the transition states for attack at each possible site, the activation energies can be compared. The pathway with the lowest activation energy is predicted to be the major reaction pathway, thus predicting the regioselectivity of the reaction. nih.gov
In Silico Approaches to Molecular Interactions
In silico methods, such as molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and development. pcbiochemres.com Although no specific biological targets for this compound have been identified, the principles of molecular docking can be applied to hypothesize its potential interactions.
In a molecular docking simulation, the three-dimensional structure of the ligand (this compound) is placed into the binding site of a target protein. The software then calculates the most likely binding poses and estimates the binding affinity. These calculations are based on the intermolecular forces between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of such studies can provide valuable insights into the potential biological activity of a compound and guide further experimental investigations. Given the structural features of this compound, it could potentially form hydrogen bonds through the oxygen and nitrogen atoms of the nitro group and the furo-pyridine core.
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein or DNA. This method is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity and mode of interaction. For a compound like this compound, molecular docking studies would be crucial in identifying potential biological targets.
Research on structurally related furo[2,3-b]pyridine (B1315467) derivatives has demonstrated their potential as anticancer agents, with molecular docking studies revealing strong binding affinities to key cellular signaling proteins such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn Similarly, other pyridine-based compounds have been investigated as potential inhibitors of enzymes like EGFR kinase. nih.gov These studies often reveal that the binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.
Following initial docking predictions, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. For instance, MD simulations performed on spirocyclic compounds interacting with B-DNA have been used to analyze root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular hydrogen bonds to confirm stable binding in the minor groove of DNA. researchgate.net
For this compound, a hypothetical molecular docking and MD simulation study against a kinase target might yield data such as that presented in the illustrative table below.
| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Observed Interactions | Complex Stability (RMSD in Å over 100 ns MD) |
|---|---|---|---|---|
| Protein Kinase A (PKA) | -8.5 | Val56, Ala71, Leu174 | Hydrogen bond, Hydrophobic | 1.8 ± 0.3 |
| Cyclin-Dependent Kinase 2 (CDK2) | -9.2 | Lys33, Asp86, Gln131 | Hydrogen bond, Pi-Alkyl | 2.1 ± 0.4 |
| Glycogen Synthase Kinase 3 (GSK-3) | -7.9 | Val135, Tyr134, Asp200 | Hydrogen bond, Pi-Sigma | 2.5 ± 0.5 |
This table is for illustrative purposes only and presents hypothetical data based on typical findings for similar compounds.
Prediction of Chemical Probes for Biological Systems
The nitroaromatic scaffold of this compound suggests its potential application as a chemical probe, particularly for studying hypoxic environments characteristic of solid tumors. Nitroaromatic compounds can be bioreduced under low-oxygen conditions by nitroreductase enzymes, leading to the formation of reactive species or a change in the molecule's properties, such as fluorescence. This principle is the basis for hypoxia-activated prodrugs and diagnostic imaging agents.
Computational studies can aid in the design and prediction of the efficacy of such probes. For example, quantum chemical calculations can be employed to predict the electron affinity of the nitro group, which is a key parameter in its reduction potential. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of nitroaromatic compounds with their performance as hypoxia probes or with their toxicological profiles. nih.gov
The development of fluorescent probes for hypoxia imaging often relies on the quenching effect of the nitro group, which is alleviated upon its reduction to an amino group, thereby "turning on" the fluorescence. nih.gov Theoretical calculations can help in predicting the changes in the electronic structure and spectroscopic properties upon such a chemical transformation.
The potential of this compound as a chemical probe could be evaluated computationally through the parameters shown in the following illustrative table.
| Computational Parameter | Predicted Value | Implication for Probe Activity |
|---|---|---|
| Electron Affinity (eV) | 1.8 | Favorable for bioreduction under hypoxia |
| HOMO-LUMO Gap (eV) - Nitro Form | 4.2 | Indicates high stability, low fluorescence |
| HOMO-LUMO Gap (eV) - Amino Form | 3.1 | Suggests increased reactivity and potential for fluorescence |
| Predicted Excitation Wavelength (nm) - Amino Form | 480 | Fluorescence in the visible spectrum |
This table is for illustrative purposes only and presents hypothetical data based on general principles of nitroaromatic compounds.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Heterocyclic Systems
The 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine scaffold is a valuable starting point for the synthesis of more complex, polycyclic heterocyclic systems. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine (B92270) ring, facilitating certain reactions and serving as a handle for further functionalization. mdpi.comwikipedia.org
Organic compounds containing nitro groups are recognized as useful intermediates for creating complex organic molecules and natural products. uts.edu.au The nitro group can be readily transformed into various other functional groups, which expands its utility in synthetic pathways. scispace.com For instance, the reduction of the nitro group to an amine is a common and pivotal transformation, providing a nucleophilic site for further reactions. This amino derivative can then be used to build additional fused rings, leading to novel polycyclic structures.
Reactions involving nitropyridines as intermediates are a key strategy in the synthesis of bioactive molecules. mdpi.com For example, the amino group derived from the reduction of the nitro group can undergo condensation or cyclization reactions to form fused pyrimidine, pyrazole, or other heterocyclic rings. nih.govresearchgate.net This approach allows for the systematic construction of diverse molecular architectures from a common precursor.
Table 1: Potential Transformations of the Nitro Group for Heterocycle Synthesis
| Initial Functional Group | Reaction Type | Resulting Functional Group | Potential Fused Heterocycle |
|---|---|---|---|
| Nitro (-NO₂) | Reduction (e.g., with H₂, Pd/C) | Amino (-NH₂) | Pyrido[2,3-d]pyrimidine, Pyrazolo[3,4-b]pyridine |
| Nitro (-NO₂) | Partial Reduction | Nitroso (-NO), Hydroxylamine (-NHOH) | N-Oxide derivatives |
| Nitro (-NO₂) | Nucleophilic Aromatic Substitution | Alkoxy, Aryloxy, or Thiol derivatives | Substituted Furo[3,2-b]pyridines |
Design and Synthesis of Scaffolds for Chemical Biology Research
The furo[3,2-b]pyridine (B1253681) core is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govsigmaaldrich.com This means it is a molecular framework that is able to provide ligands for more than one type of biological receptor or enzyme. The introduction of a nitro group can further modulate the electronic properties and potential biological interactions of these scaffolds.
Research has identified the furo[3,2-b]pyridine core as a novel scaffold for potent and highly selective inhibitors of certain protein kinases, such as cdc-like kinases (CLKs), and as effective modulators of the Hedgehog signaling pathway. nih.govresearchgate.netresearchgate.net These pathways are crucial in cellular processes and are often dysregulated in diseases like cancer. researchgate.netresearchgate.net The synthesis of diverse libraries of substituted furo[3,2-b]pyridines allows for the screening and identification of compounds with specific biological activities. researchgate.net
The general synthetic approach often involves the assembly of the furo[3,2-b]pyridine scaffold followed by functionalization. nih.gov The presence of a nitro group offers a strategic point for modification, either by influencing the reactivity of the core structure or by being converted into other functional groups to explore structure-activity relationships. For instance, various furopyridine derivatives have been synthesized and evaluated for their anticancer and antiviral effects. mdpi.com Similarly, dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory and autoimmune diseases. nih.gov
Table 2: Furo[3,2-b]pyridine Scaffolds in Biological Research
| Scaffold Type | Biological Target/Pathway | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 3,5-disubstituted furo[3,2-b]pyridines | Cdc-like kinases (CLKs) | Neurodegenerative diseases, Cancer | researchgate.net |
| 3,5,7-trisubstituted furo[3,2-b]pyridines | Hedgehog signaling pathway | Cancer | nih.govresearchgate.net |
| Thieno/Furo[2,3-b]pyridines | Focal adhesion kinase (FAK) | Cancer | nih.gov |
| Dihydrofuro[2,3-b]pyridines | IRAK4 | Inflammatory and autoimmune diseases | nih.gov |
Development of Novel Methodologies in Organic Chemistry
The synthesis and reactions of nitropyridines, including structures like this compound, are central to the development of new synthetic methodologies. researchgate.net The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution on the pyridine ring, a reaction that is otherwise difficult for unsubstituted pyridines. wikipedia.org
Several methods have been developed for the synthesis of nitropyridines. researchgate.net For example, the reaction of a pyridine with dinitrogen pentoxide (N₂O₅) can yield a 3-nitropyridine (B142982) derivative. researchgate.netresearchgate.net Such procedures are crucial for accessing precursors like this compound. Furthermore, the transformation of existing ring systems can provide novel routes to nitropyridines. One such method is the three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia, which can produce various nitropyridine structures. nih.gov
The reactivity of the nitro group itself is the basis for numerous synthetic methods. scispace.com Reactions such as the Henry (nitro-aldol) reaction and Michael additions involving nitroalkanes are fundamental carbon-carbon bond-forming reactions. uts.edu.au While not directly on the aromatic ring, these methodologies highlight the versatility of the nitro group in organic synthesis. The presence of the nitro group on the furo[3,2-b]pyridine scaffold opens avenues for exploring analogous reactivity and developing new protocols for functionalization.
Potential in Functional Materials Research
While the primary research focus on furo[3,2-b]pyridines has been in medicinal chemistry, the inherent properties of the 5-nitro derivative suggest potential applications in materials science. Pyridine and its derivatives are widely used as building blocks for functional materials, including nanomaterials and polymers, due to their electronic and coordination properties. nih.gov
The nitro group is a powerful electron-withdrawing moiety that significantly influences the electronic structure of an aromatic system. teachy.ai This property is often exploited in the design of functional materials. For example, nitroaromatic compounds are used in the manufacturing of dyes and are studied for their nonlinear optical (NLO) properties. The polarity and electron-accepting nature of the this compound core could be harnessed in the creation of charge-transfer complexes or as a component in polymers designed for specific electronic applications.
Furthermore, pyridine-containing scaffolds, such as quaterpyridines, are used in the construction of metallosupramolecular materials. researchgate.net The nitrogen atom of the pyridine ring acts as a coordination site for metal ions, allowing for the self-assembly of complex, functional architectures. The electronic properties of these assemblies can be tuned by modifying the pyridine ligand, and the introduction of a nitro group would provide a means to modulate the electron density and, consequently, the properties of the resulting material. While specific applications of this compound in this area are not yet widely reported, its structure is analogous to other heterocycles used in the development of functional organic scaffolds. mdpi.com
Emerging Research Frontiers and Future Perspectives for 5 Nitro 2,3 Dihydrofuro 3,2 B Pyridine
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules, aiming to reduce environmental impact and enhance efficiency. mdpi.com For 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine, future synthetic strategies are expected to move away from traditional methods that may involve hazardous reagents and solvents, towards more sustainable alternatives.
Key green chemistry approaches applicable to the synthesis of this compound could include:
Catalytic Methods: The use of recyclable metal or organocatalysts can improve atom economy and reduce waste. mdpi.com For instance, developing catalytic C-H activation or oxidative annulation reactions could provide more direct and efficient routes to the furo[3,2-b]pyridine (B1253681) core. nih.govsemanticscholar.org
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase yields, and often allows for solvent-free conditions, thereby reducing the generation of volatile organic compounds. researchgate.net
Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild reaction conditions, minimizing the need for protecting groups and reducing energy consumption. mdpi.com
Use of Greener Solvents: Replacing conventional hazardous solvents with water, supercritical fluids, or bio-based solvents is a critical aspect of green synthesis. researchgate.net
Table 1: Potential Green Chemistry Strategies for the Synthesis of this compound
| Green Chemistry Principle | Potential Application in Synthesis | Expected Benefits |
| Atom Economy | Development of one-pot or tandem reactions. | Higher efficiency, reduced waste. |
| Use of Catalysis | Employing recyclable heterogeneous or homogeneous catalysts. | Lower energy requirements, catalyst reusability. mdpi.com |
| Safer Solvents & Reagents | Utilizing water, ionic liquids, or solvent-free conditions. | Reduced toxicity and environmental pollution. researchgate.net |
| Energy Efficiency | Microwave or ultrasound-assisted reactions. | Faster reaction times, lower energy consumption. researchgate.net |
Researchers are focusing on developing synthetic pathways that are not only efficient but also environmentally benign, paving the way for the sustainable production of this compound and its derivatives.
Exploration of Unconventional Reactivity Patterns
The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing nitro group and the electron-rich furo-pyridine ring system. This unique electronic arrangement opens the door to exploring reactivity patterns that go beyond standard transformations.
Future research could focus on:
Nitro Group Transformations: While the nitro group is often seen as a simple activating or directing group, it can participate in a variety of chemical transformations. For instance, its reduction can lead to the corresponding amino derivative, a versatile precursor for further functionalization. nih.gov The nitro group's interaction with the fused ring system might also enable unique cycloaddition or rearrangement reactions.
Heterodienic Behavior: The five-membered furan (B31954) ring, when activated by the nitro group, could potentially act as a heterodiene in Diels-Alder type reactions, allowing for the construction of complex polycyclic systems. researchgate.net This reactivity is an emerging area of interest for nitro-activated heterocyclic systems. researchgate.net
Photocatalysis and Electrochemistry: These modern synthetic tools could unlock novel reaction pathways that are not accessible through traditional thermal methods. The nitroaromatic moiety is known to be photo- and electro-active, suggesting that light or electricity could be used to trigger unique transformations of this compound.
Table 2: Potential Unconventional Reactions of this compound
| Reaction Type | Potential Reagents/Conditions | Expected Outcome |
| Selective Nitro Group Reduction | Transfer hydrogenation, catalytic hydrogenation. | Formation of 5-Amino-2,3-dihydrofuro[3,2-b]pyridine. |
| Diels-Alder Cycloaddition | Electron-rich dienophiles. | Synthesis of novel polycyclic adducts. researchgate.net |
| Photoredox Catalysis | Visible light, photosensitizer. | C-H functionalization or cross-coupling reactions. |
| Electrochemical Synthesis | Controlled potential electrolysis. | Novel dimerization or cyclization products. |
Investigating these unconventional reactivity patterns will not only expand the fundamental understanding of this molecule but also provide access to a wider range of derivatives with potentially interesting properties.
Integration into Advanced Chemical Systems and Technologies
The unique structural features of this compound make it a candidate for integration into various advanced chemical systems and technologies. The furo[2,3-b]pyridine (B1315467) scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities. researchgate.net
Potential areas of application include:
Materials Science: The planar, electron-deficient nature of the nitroaromatic system suggests potential applications in organic electronics. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), sensors, or as n-type semiconductors. The rigid structure is desirable for minimizing non-radiative energy losses in OLEDs. nih.gov
Supramolecular Chemistry: The molecule could serve as a building block for the construction of complex supramolecular architectures through non-covalent interactions like hydrogen bonding and π-π stacking. These assemblies could find use in areas such as molecular recognition and host-guest chemistry.
Medicinal Chemistry: The nitrofuran "warhead" is a known pharmacophore in several antimicrobial agents, where its mechanism involves intracellular reduction of the nitro group. nih.gov The dihydrofuro[2,3-b]pyridine scaffold has been investigated for its potential as an inhibitor of various enzymes. nih.gov The combination of these two moieties in one molecule could lead to the development of novel therapeutic agents, although this remains a speculative area of research.
Table 3: Potential Applications in Advanced Chemical Systems
| Technology Area | Potential Role of this compound | Rationale |
| Organic Electronics | Component in OLEDs or organic semiconductors. | Planar structure and electron-deficient nitro group. nih.gov |
| Molecular Sensing | A building block for chemosensors. | Potential for functionalization to create specific binding sites. |
| Drug Discovery | A scaffold for developing new therapeutic agents. | Combination of a known pharmacophore and a privileged scaffold. nih.govresearchgate.net |
The future of this compound research lies in a multidisciplinary approach that combines innovative synthesis, detailed reactivity studies, and creative applications in materials and medicinal science. As our understanding of this intriguing molecule grows, so too will its potential to contribute to advancements across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-nitro-2,3-dihydrofuro[3,2-b]pyridine, and what are their comparative advantages?
- Methodological Answer : The compound is typically synthesized via cyclization or nitration of dihydrofuropyridine precursors. A general approach involves:
Heterocyclization : Reacting substituted pyridine derivatives with nitro-group-containing reagents under microwave or thermal conditions to form the fused furan-pyridine system .
Regioselective Nitration : Nitrating 2,3-dihydrofuro[3,2-b]pyridine using HNO₃ or N₂O₅ in controlled conditions to introduce the nitro group at the 5-position .
- Key Data : Yield optimization (50–75%) depends on solvent polarity and temperature. Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 12–24 hours for conventional methods) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- NMR Analysis : H and C NMR confirm the fused-ring system and nitro-group placement. For example, the dihydrofuran protons appear as doublets (δ 3.5–4.2 ppm), while the nitro group deshields adjacent pyridine carbons (δ 145–150 ppm) .
- X-ray Crystallography : Resolves bond lengths (C–N: ~1.47 Å) and dihedral angles (<10° for planarity), critical for validating regiochemistry .
Q. What are the primary reactivity patterns of this compound in substitution reactions?
- Methodological Answer :
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .
- Electrophilic Substitution : The electron-deficient pyridine ring directs substituents to the 6-position, while the dihydrofuran moiety is prone to ring-opening under acidic conditions .
Advanced Research Questions
Q. How can regiochemical challenges in synthesizing this compound derivatives be addressed?
- Methodological Answer :
- Computational Modeling : DFT calculations predict transition-state energies to optimize regioselectivity. For example, nitration at the 5-position is favored due to lower activation energy (ΔG‡ = 25–30 kcal/mol) compared to other positions .
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during functionalization .
Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?
- Methodological Answer :
- Data Discrepancies : Some studies report antimicrobial activity (MIC = 8–16 µg/mL), while others show limited efficacy. This may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Resolution : Standardize testing protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .
Q. How does the nitro group influence the compound’s interaction with biological targets?
- Methodological Answer :
- Mechanistic Insight : The nitro group enhances electron-withdrawing effects, increasing affinity for enzymes like nitroreductases. For example, in silico docking shows hydrogen bonding between the nitro group and Thr50 in E. coli nitroreductase (binding energy: −8.2 kcal/mol) .
- Metabolic Studies : LC-MS/MS identifies nitro-reduced metabolites (e.g., amine derivatives) in hepatic microsomes, critical for toxicity profiling .
Q. What analytical methods are most effective for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-UV : Retention time = 6.8 min (C18 column, acetonitrile/water gradient). Detection limit = 0.1 µg/mL .
- LC-HRMS : Accurate mass (m/z 207.0643 [M+H]⁺) and isotopic pattern distinguish the compound from matrix interferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
